molecular formula C12H7Cl2N5OS B11054694 6-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one

6-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one

Cat. No.: B11054694
M. Wt: 340.2 g/mol
InChI Key: SXDYNRWUMHMQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfanyl group, and a pyridazinone moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the reaction of 3,5-dichlorobenzonitrile with thiosemicarbazide under acidic conditions to form 4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazole.

    Cyclization: The intermediate triazole compound is then subjected to cyclization with hydrazine hydrate to form the pyridazinone ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfone or sulfoxide derivative.

    Reduction: The dichlorophenyl group can be reduced to form a dihydro derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or aniline can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one: Lacks the sulfanyl group, which may affect its biological activity.

    6-[4-(3,5-dichlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one: Contains a methyl group instead of a sulfanyl group, leading to different chemical properties.

Uniqueness

The presence of the sulfanyl group in 6-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H7Cl2N5OS

Molecular Weight

340.2 g/mol

IUPAC Name

3-[4-(3,5-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one

InChI

InChI=1S/C12H7Cl2N5OS/c13-6-3-7(14)5-8(4-6)19-11(17-18-12(19)21)9-1-2-10(20)16-15-9/h1-5H,(H,16,20)(H,18,21)

InChI Key

SXDYNRWUMHMQBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NN=C1C2=NNC(=S)N2C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.